molecular formula C9H9BrFNO B1375119 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide CAS No. 1341681-66-0

2-bromo-N-(2-fluoro-5-methylphenyl)acetamide

Cat. No. B1375119
CAS RN: 1341681-66-0
M. Wt: 246.08 g/mol
InChI Key: DMPYLKHYPGHYJJ-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.08 . The IUPAC name for this compound is "n-(2-bromo-5-fluoro-4-methylphenyl)acetamide" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to a methylphenyl group, which is further connected to an acetamide group . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such data is not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (246.08), molecular formula (C9H9BrFNO), and IUPAC name (“n-(2-bromo-5-fluoro-4-methylphenyl)acetamide”) . Other properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant and Antidepressant Activity : Derivatives of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide exhibit significant anticonvulsant and antidepressant activities. These derivatives have been tested in mice using the forced swimming test and pentylenetetrazole (PTZ) test, showing a reduction in immobility times and protective effects against PTZ-induced seizures (Xie et al., 2013).

Molecular Conformations and Assembly

  • Halogenated N,2-Diarylacetamides : Studies on halogenated N,2-diarylacetamides, similar to this compound, reveal insights into molecular conformations and supramolecular assembly. These studies are crucial for understanding the structural characteristics and potential applications in various fields (Nayak et al., 2014).

Antimicrobial Evaluation

  • Antimicrobial Properties : Certain derivatives of this compound have been evaluated for antimicrobial properties. These compounds show significant activity against various microbial species, indicating potential use in developing new antimicrobial agents (Gul et al., 2017).

Structural Analysis

  • Vibrational Spectroscopy and Conformational Analysis : Structural analogs of this compound have been analyzed using vibrational spectroscopy and quantum chemical methods. This research aids in understanding the electronic properties and molecular configurations of such compounds (Viana et al., 2017).

Broad Spectrum Anti-epileptic Potential

  • Anti-epileptic Drug Candidate : Derivatives of this compound have been identified as strong candidates for broad-spectrum anti-epileptic drugs. These findings are significant for the development of new therapeutic agents for epilepsy (Tanaka et al., 2019).

Peripheral Benzodiazepine Receptor Ligands

  • Radioligands for Peripheral Benzodiazepine Receptors : Certain derivatives are studied as potent radioligands for peripheral benzodiazepine receptors (PBR), contributing to our understanding of PBR-related functions and pathologies (Zhang et al., 2003).

Future Directions

The future directions for research on “2-bromo-N-(2-fluoro-5-methylphenyl)acetamide” could include studying its synthesis, reactions, and potential applications. For example, it could be interesting to investigate whether this compound or its derivatives have any biological activity that could be exploited for drug design .

properties

IUPAC Name

2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPYLKHYPGHYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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